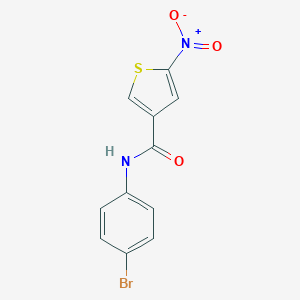
N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide is a chemical compound that belongs to the class of thiophene derivatives. It has attracted the attention of researchers due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, this compound has been reported to modulate the activity of several signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in various studies. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. Additionally, this compound has been reported to modulate the expression of several genes involved in the regulation of cell proliferation, differentiation, and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which makes it suitable for use in various in vitro and in vivo studies. Additionally, the compound has been shown to exhibit low toxicity in several studies, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide. One of the directions is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its downstream effects on various cellular processes. Moreover, the development of novel formulations and delivery systems for this compound can improve its bioavailability and pharmacokinetics, which can enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide involves the reaction of 4-bromonitrobenzene and thiophene-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to obtain this compound. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been reported to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. The compound has been shown to inhibit the activity of several enzymes and signaling pathways involved in the development and progression of these diseases.
Eigenschaften
CAS-Nummer |
146795-41-7 |
|---|---|
Molekularformel |
C11H7BrN2O3S |
Molekulargewicht |
327.16 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-5-nitrothiophene-3-carboxamide |
InChI |
InChI=1S/C11H7BrN2O3S/c12-8-1-3-9(4-2-8)13-11(15)7-5-10(14(16)17)18-6-7/h1-6H,(H,13,15) |
InChI-Schlüssel |
DKCZJPMXAOBZCT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC(=C2)[N+](=O)[O-])Br |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC(=C2)[N+](=O)[O-])Br |
Andere CAS-Nummern |
146795-41-7 |
Synonyme |
N-(4-Bromophenyl)-5-nitro-3-thiophenecarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



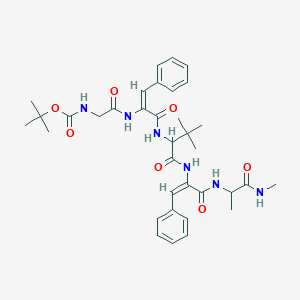
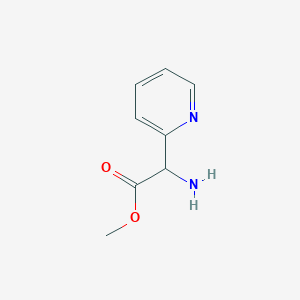

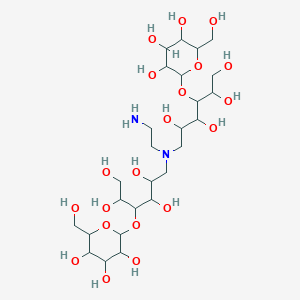


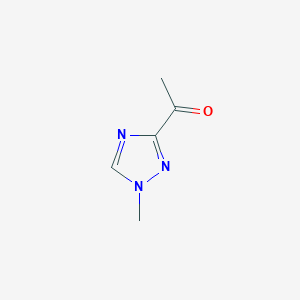

![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)

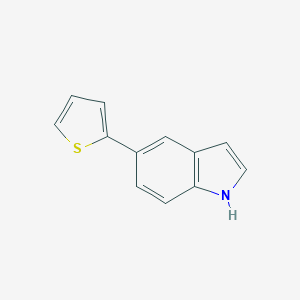
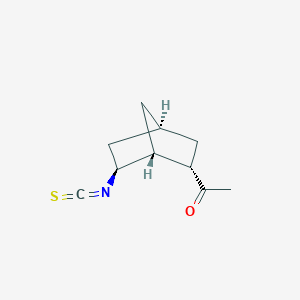
acetate](/img/structure/B115330.png)